4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline
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Overview
Description
4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline typically involves the trifluoromethylation of quinoline derivatives. One common method includes the reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral activities.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication .
Comparison with Similar Compounds
- 4,7-Dichloro-2-(trifluoromethyl)quinoline
- 4,8-Dichloro-2-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
Comparison: 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds. The presence of both chlorine and trifluoromethyl groups enhances its stability and potential biological activity .
Properties
IUPAC Name |
4,5-dichloro-8-methyl-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N/c1-5-2-3-6(12)9-7(13)4-8(11(14,15)16)17-10(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYMSKPVWGCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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